2,3-dichloro-N-methylbenzamide
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Overview
Description
2,3-Dichloro-N-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N-methylbenzamide can be synthesized through the direct condensation of 2,3-dichlorobenzoic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of methylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. For example, the use of a solid acid catalyst under ultrasonic irradiation has been reported to provide a green and efficient pathway for the synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-methyl-N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of 2,3-dichloro-N-alkylbenzamides.
Reduction: Formation of 2,3-dichloro-N-methylbenzylamine.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
2,3-Dichloro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzamide: Lacks the methyl group on the nitrogen.
N-Methylbenzamide: Lacks the chlorine substituents on the benzene ring.
3,4-Dichloro-N-methylbenzamide: Chlorine atoms are substituted at the 3rd and 4th positions.
Uniqueness
2,3-Dichloro-N-methylbenzamide is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dichloro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSYKZMUTLSQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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